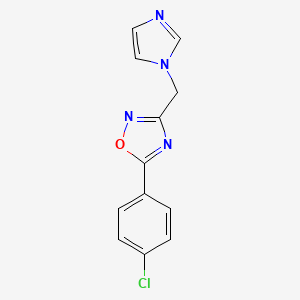
5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as clotrimazole, which is an antifungal medication used to treat various fungal infections. However,
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and ultimately results in fungal cell death. In addition, it has been suggested that this compound may also exhibit its therapeutic effects through the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been found to possess antibacterial activity against various Gram-positive and Gram-negative bacteria. Furthermore, it has been investigated for its potential antiviral activity against various viruses such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. It is also readily available and easy to synthesize, making it a cost-effective option for research purposes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the scientific research application of 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole. One potential area of research is the development of novel derivatives of this compound with improved therapeutic properties. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, the potential use of this compound as a scaffold for the development of new drugs with diverse therapeutic properties is also an area of interest.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl hydrazine with ethyl chloroacetate in the presence of sodium ethoxide to form 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl ethylcarbamate. This intermediate compound is then reacted with imidazole in the presence of sodium ethoxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
Recent studies have shown that 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole has potential therapeutic properties beyond its antifungal activity. It has been found to exhibit promising anticancer, antibacterial, antiviral, and anti-inflammatory activities. In addition, it has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-10-3-1-9(2-4-10)12-15-11(16-18-12)7-17-6-5-14-8-17/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEYSXICKPIBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CN3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7548538.png)

![N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B7548545.png)
![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)




methanone](/img/structure/B7548601.png)


![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)
![5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7548623.png)
methanone](/img/structure/B7548632.png)